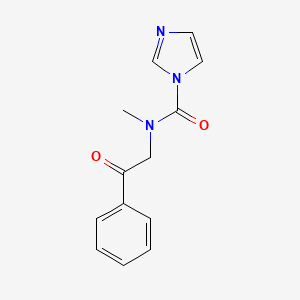
1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their versatile chemical properties and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of imidazole with N-methyl-N-(2-oxo-2-phenylethyl)amine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .
Scientific Research Applications
1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
N-Methyl-1H-imidazole-1-carboxamide: Another imidazole derivative with a different substitution pattern.
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: A related compound with an additional methoxy group.
Uniqueness
1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61416-42-0 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-methyl-N-phenacylimidazole-1-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-15(13(18)16-8-7-14-10-16)9-12(17)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI Key |
JWGLFXTYGHFWOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)C1=CC=CC=C1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















